molecular formula C22H39BrS B1660751 2-Bromo-3-octadecylthiophene CAS No. 827343-18-0

2-Bromo-3-octadecylthiophene

Cat. No.: B1660751
CAS No.: 827343-18-0
M. Wt: 415.5
InChI Key: RWTBCEZWUFMYTM-UHFFFAOYSA-N
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Description

2-Bromo-3-octadecylthiophene (CAS 827343-18-0) is a high-value specialty chemical designed for advanced materials research and development. This compound belongs to the class of 3-alkylthiophenes, where a long octadecyl (C18) chain is attached to enhance solubility and processability in organic solvents, while the bromine atom at the 2-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions . Its primary research value lies in its role as a critical monomer for synthesizing regioregular thiophene-based conjugated polymers and small molecules . These materials are fundamental to organic electronics, finding applications in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPV) . The flat, fused structure of thiophene-based building blocks enables extended π-conjugation, which is crucial for efficient charge transport in semiconductor materials . The extended C18 alkyl side chain promotes better molecular packing and film-forming properties, which can directly influence device performance and stability . As a building block, it is particularly useful in polymerization reactions such as Kumada, Suzuki, and Stille cross-coupling to create polymers with tailored optoelectronic properties . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-bromo-3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBCEZWUFMYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740288
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827343-18-0
Record name 2-Bromo-3-octadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of the 2 Bromo 3 Octadecylthiophene Monomer

Methodologies for Halogenation of Thiophene (B33073) Derivatives

Halogenation is a fundamental electrophilic aromatic substitution reaction for functionalizing thiophene rings. iust.ac.ir The thiophene ring is significantly more reactive than benzene, with halogenation proceeding rapidly even at low temperatures. iust.ac.irwikipedia.org The positions flanking the sulfur atom (α-positions, C2 and C5) are the most susceptible to electrophilic attack due to the stabilizing effect of the sulfur on the reaction intermediate. wikipedia.org A variety of reagents and conditions can be employed to introduce halogens such as chlorine, bromine, or iodine onto the thiophene core. jcu.edu.au

For 3-substituted thiophenes, such as 3-octadecylthiophene (B1582728), electrophilic bromination occurs with high regioselectivity. The directing effect of the alkyl group and the inherent reactivity of the thiophene ring guide the incoming electrophile preferentially to the C2 position.

One of the most common and effective methods for the selective monobromination of 3-alkylthiophenes at the 2-position is the use of N-Bromosuccinimide (NBS) . jcu.edu.auguidechem.com This reaction is typically carried out in a solvent mixture, such as chloroform (B151607) and acetic acid or acetonitrile, at controlled temperatures. cmu.educhemicalbook.com The selectivity arises because the C2 position is sterically more accessible and electronically activated by the adjacent sulfur atom and the electron-donating alkyl group at C3.

Another strategy for achieving high regioselectivity involves a lithiation-bromination sequence . This method begins with the deprotonation of a specific carbon on the thiophene ring using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a bromine source (e.g., Br₂ or C₂Br₂Cl₄). mdpi.comresearchgate.net While highly selective, this approach is often more complex than direct bromination with NBS for achieving 2-bromo-3-alkylthiophene.

The choice of brominating agent and reaction conditions is crucial to avoid side reactions, such as di-bromination at the 2- and 5-positions. cmu.edu Careful control of stoichiometry and temperature is necessary to ensure high yields of the desired mono-brominated product. iust.ac.ir

ReagentTypical ConditionsSelectivityReference
N-Bromosuccinimide (NBS)Chloroform/Acetic Acid or Acetonitrile, 0°C to room temp.High for 2-position on 3-alkylthiophenes guidechem.comcmu.edu
Bromine (Br₂)Acetic Acid or other solvents, controlled low temp.Can lead to polybromination if not controlled iust.ac.ir
Pyridinium TribromideDichloromethane or ChloroformMild brominating agent google.com

The precursor, 3-octadecylthiophene, must be synthesized before the final bromination step. The introduction of long alkyl chains onto the 3-position of the thiophene ring is most commonly achieved through metal-catalyzed cross-coupling reactions.

The Kumada cross-coupling reaction is a widely used method. jcu.edu.au This involves the reaction of a Grignard reagent (R-MgBr) with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of 3-octadecylthiophene, this typically involves reacting 3-bromothiophene (B43185) with octadecylmagnesium bromide. A common catalyst for this reaction is [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂].

Other cross-coupling reactions, such as Suzuki (using boronic acids) and Stille (using organostannanes), can also be employed to form the necessary carbon-carbon bond between the thiophene ring and the alkyl chain. jcu.edu.au These methods provide robust and versatile pathways to a wide range of 3-alkylthiophenes.

Precursor Chemistry and Intermediate Reactions

The synthesis of 2-bromo-3-octadecylthiophene begins with the preparation of its immediate precursor, 3-octadecylthiophene.

Step 1: Synthesis of the Precursor, 3-Octadecylthiophene The primary reaction involves the nickel-catalyzed Kumada coupling of 3-bromothiophene with the Grignard reagent derived from 1-bromooctadecane.

Reactants : 3-Bromothiophene and Octadecylmagnesium bromide (prepared from magnesium turnings and 1-bromooctadecane).

Catalyst : A nickel-phosphine complex, typically Ni(dppp)Cl₂.

Solvent : Anhydrous ether, such as tetrahydrofuran (B95107) (THF).

Reaction : The octadecyl Grignard reagent couples with 3-bromothiophene at the C3 position, displacing the bromine atom and forming 3-octadecylthiophene and magnesium bromide salts.

Step 2: Bromination of the Intermediate, 3-Octadecylthiophene The 3-octadecylthiophene produced in the first step serves as the direct intermediate for the final halogenation.

Reactants : 3-Octadecylthiophene and N-Bromosuccinimide (NBS).

Solvent : Typically a mixture of chloroform (CHCl₃) and glacial acetic acid (CH₃COOH) or acetonitrile. cmu.educhemicalbook.com

Reaction : The reaction proceeds via electrophilic aromatic substitution. The NBS provides a source of electrophilic bromine (Br⁺), which attacks the electron-rich thiophene ring. Due to the directing effects of the sulfur atom and the C3-alkyl group, the attack occurs almost exclusively at the C2 position. The reaction yields the final product, this compound, and succinimide (B58015) as a byproduct.

Purification and Characterization Techniques for Monomer Purity Assessment

Achieving high purity of the this compound monomer is paramount, as impurities can significantly hinder the polymerization process and degrade the performance of the resulting polymer. A multi-step purification and rigorous characterization process is therefore essential.

Purification Techniques: Following the synthesis, the crude product is isolated and purified to remove unreacted starting materials, the succinimide byproduct, and any isomeric or di-brominated impurities.

Work-up : The reaction mixture is typically washed with aqueous solutions, such as sodium thiosulfate (B1220275) to quench any remaining bromine, and sodium bicarbonate to neutralize the acetic acid. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Column Chromatography : This is the most common and effective method for purifying the monomer. The crude product is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, typically hexane (B92381) or petroleum ether. The desired product is less polar than most impurities and elutes from the column first.

Distillation or Recrystallization : Depending on the physical properties of the monomer, vacuum distillation or recrystallization from a suitable solvent can be used as a final purification step. cmu.edu

Characterization Techniques: Once purified, the identity, structure, and purity of the monomer are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. ¹H NMR provides information on the number and environment of protons, confirming the presence of the octadecyl chain and the two distinct protons on the thiophene ring. ¹³C NMR confirms the carbon framework of the molecule. guidechem.comchemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, bromine, and sulfur in the compound, which are then compared to the theoretical values calculated from the molecular formula. cmu.edu

Gas Chromatography (GC) : GC is often used to assess the purity of the final product by separating it from any residual volatile impurities or starting materials. guidechem.com

TechniquePurposeKey Findings
¹H NMR SpectroscopyStructural ConfirmationShows signals for thiophene protons and octadecyl chain protons.
¹³C NMR SpectroscopyStructural ConfirmationConfirms the carbon skeleton of the molecule.
Mass SpectrometryMolecular Weight and FormulaConfirms molecular weight and shows the characteristic bromine isotope pattern.
Elemental AnalysisElemental CompositionVerifies the percentage of C, H, Br, and S, confirming the empirical formula.
Column ChromatographyPurificationSeparates the product from polar impurities and byproducts.

Advanced Polymerization Methodologies for Poly 3 Octadecylthiophene

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization has emerged as a robust and widely adopted method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs), including P3OT. researchgate.netcmu.edu This method involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent to form a magnesiated intermediate, which is then polymerized by a nickel catalyst. researchgate.netcmu.edu

Nickel-Catalyzed Dehydrobrominative Polycondensation

A key variation of the GRIM method is the nickel-catalyzed dehydrobrominative polycondensation. This approach utilizes a 2-bromo-3-alkylthiophene monomer, which undergoes deprotonation by a strong base to form a reactive species that is subsequently polymerized. kobe-u.ac.jp This method is considered atom-economical as it reduces the formation of stoichiometric inorganic salts as byproducts. kobe-u.ac.jp

The choice of the nickel precatalyst system is critical in controlling the polymerization process and the final properties of the resulting polymer. Various nickel(II) complexes with different phosphine (B1218219) ligands have been investigated for their effectiveness in GRIM polymerization.

Commonly used catalysts include Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) and Ni(dppe)Cl2 (where dppe is 1,2-bis(diphenylphosphino)ethane). researchgate.netresearchgate.net These catalysts have demonstrated the ability to produce high molecular weight, regioregular P3ATs. researchgate.netcore.ac.uk The ligand structure plays a significant role in the catalytic activity and the control over the polymerization. For instance, Ni(dppp)Cl2 has been shown to be highly effective in producing polymers with narrow molecular weight distributions. researchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC) ligands, such as in [CpNiCl(SIPr)], has also been explored to enhance catalytic activity and control. chemrxiv.org

Nickel PrecatalystCommon Ligand NameKey Findings in P3AT Synthesis
[CpNiCl(SIPr)]-NHC ligands can offer enhanced catalytic activity and control in cross-coupling polymerizations. chemrxiv.org
Ni(PPh3)Cl2-A common precursor for generating active Ni(0) catalysts for cross-coupling reactions.
Ni(dppp)Cl2dpppWidely used for GRIM polymerization, leading to regioregular P3ATs with controlled molecular weights and low polydispersities. researchgate.netresearchgate.netresearchgate.net

Grignard reagents are essential for the in-situ formation of the organomagnesium monomer intermediate. The choice of Grignard reagent can influence the initiation and propagation steps of the polymerization.

More recently, the use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, and sterically hindered magnesium amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has gained prominence. rsc.orgnih.govsigmaaldrich.com The addition of lithium chloride (LiCl) to the Grignard reagent breaks down oligomeric aggregates of the Grignard reagent, increasing its reactivity and solubility. nih.govresearchgate.net This enhanced reactivity facilitates the halogen-magnesium exchange at lower temperatures and can lead to a more controlled polymerization. rsc.org TMPMgCl·LiCl is a highly effective base for the deprotonation of 2-bromo-3-alkylthiophenes in dehydrobrominative polymerization, offering high kinetic basicity and functional group tolerance. nih.govsigmaaldrich.com

Controlled Chain-Growth Polymerization in GRIM Systems

A significant advantage of GRIM polymerization is its ability to proceed via a controlled, chain-growth mechanism. core.ac.ukresearchgate.net This "living-like" character allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.5). cmu.educore.ac.uk The molecular weight of the resulting polymer is directly proportional to the monomer-to-initiator ratio. cmu.educore.ac.uk This control is attributed to the catalyst remaining associated with the growing polymer chain end, a process often referred to as catalyst-transfer polycondensation. core.ac.uk The living nature of the polymerization has been demonstrated through experiments involving sequential monomer addition, which results in the formation of block copolymers. core.ac.uk

Influence of Reaction Conditions on Polymerization Kinetics

The kinetics of GRIM polymerization are influenced by several reaction parameters, including temperature, reaction time, and the concentrations of the monomer and catalyst.

Temperature: The rate of the magnesium-halogen exchange is temperature-dependent, with faster exchange occurring at higher temperatures. cmu.edu However, the polymerization is typically conducted at or below room temperature to maintain control and minimize side reactions. cmu.educmu.edu

Catalyst Concentration: The rate of polymerization increases with increasing catalyst concentration. cmu.educore.ac.uk

Monomer to Catalyst Ratio: This ratio is a key determinant of the final polymer's molecular weight in a controlled chain-growth polymerization. core.ac.uk

Reaction ConditionInfluence on Polymerization
TemperatureAffects the rate of Grignard formation and polymerization. Lower temperatures are often preferred for better control. cmu.edu
Catalyst ConcentrationHigher concentrations lead to faster polymerization rates. cmu.edu
Monomer/Catalyst RatioControls the molecular weight of the polymer in a living-like polymerization. core.ac.uk
SolventTypically conducted in ethereal solvents like THF to ensure solubility of the Grignard reagents and the growing polymer chain. cmu.edu

Catalyst-Transfer Polycondensation (CTP) Approaches

Catalyst-Transfer Polycondensation (CTP) is the underlying mechanism that imparts the controlled, chain-growth characteristics to GRIM polymerization. rsc.org In this process, the nickel catalyst, after an initial oxidative addition and reductive elimination to form a dimer, remains associated with the terminus of the growing polymer chain. The catalyst is then "transferred" intramolecularly to the new monomer unit as it adds to the chain. This prevents random coupling events between polymer chains, which is characteristic of step-growth polymerization, and allows for the synthesis of well-defined polymers. researchgate.net The use of ligands such as dppe is crucial for promoting this mechanism. rsc.org CTP has been successfully applied to the synthesis of various poly(3-substituted thiophene)s with a high degree of control over the polymer architecture. researchgate.netresearchgate.net

Negishi-Type Catalyst-Transfer Polycondensation (NCTP)

Negishi-Type Catalyst-Transfer Polycondensation (NCTP) has emerged as a powerful chain-growth polymerization method for producing well-defined conjugated polymers. nih.gov This technique allows for the synthesis of poly(3-alkylthiophene)s with controlled molecular weights and narrow molar-mass dispersities. rsc.org The process is a form of cross-coupling reaction that provides a pathway to creating polymers with specific, targetable lengths and block copolymer structures. nih.govnih.gov

A key development in NCTP is the use of highly reactive zincate complexes, such as dilithium (B8592608) tetra(tert-butyl)zincate (tBu₄ZnLi₂), for the crucial halogen-zinc exchange step. nih.gov These complexes facilitate the efficient formation of the necessary organozinc monomer in situ from the corresponding brominated thiophene (B33073) precursor. The use of zincates like tBu₂Zn·2LiCl has been successfully applied to synthesize poly(3-hexylthiophene) with controlled molecular weight and low dispersity. rsc.org This approach is advantageous as it allows the polymerization to proceed under mild conditions while maintaining excellent control over the polymer architecture. nih.gov

The zinc-halogen exchange is a fundamental step in preparing the organozinc monomer required for NCTP. This reaction involves the exchange of a halogen atom (in this case, bromine on the thiophene ring) with a zinc-containing group. nih.gov Reagents such as triorgano- (R₃ZnLi) or tetraorganozincates (R₄ZnLi₂) are particularly effective for this transformation. nih.gov The mechanism involves the treatment of a dibromoalkene or similar substrate with the zincate complex. This leads to the formation of a highly functionalized and reactive organozinc species, which can then participate in the palladium- or nickel-catalyzed cross-coupling cycle of the polymerization. nih.gov The mild conditions and high functional group tolerance of this exchange reaction make it a valuable tool in modern polymer synthesis. nih.gov

Living/Controlled Polymerization Characteristics

NCTP exhibits characteristics of a living or controlled polymerization, which is a significant advantage for synthesizing advanced polymer materials. nih.gov This control is demonstrated by the linear relationship between the number-averaged molecular weight (Mₙ) and the monomer-to-initiator ratio, as well as the low molar-mass dispersity (Ðₘ) values, often approaching 1.1. nih.gov The ability to form block copolymers, such as those containing poly(p-phenylene) and poly(3-hexylthiophene) segments, further confirms the living nature of the polymerization, as the polymer chain ends remain active and capable of further monomer addition. nih.gov

PolymerMₙ ( g/mol )Ðₘ (PDI)Source
Poly(2,5-dihexyloxyphenylene-1,4-diyl) (PPP)2,100 - 22,0001.09 - 1.23 nih.gov
Poly(3-hexylthiophene) (HHTT-P3HT)~10,000 - 20,000~1.3 - 1.5 rsc.org
Poly(3-hexylthiophene) (HT-P3HT)19,0001.31 rsc.org

This table presents representative data for polymers synthesized via catalyst-transfer polycondensation, illustrating the control over molecular weight (Mₙ) and dispersity (Ðₘ).

Other Polymerization Strategies for Thiophene Monomers

Beyond NCTP, several other robust strategies exist for the polymerization of thiophene monomers, each with distinct advantages and applications. These methods are broadly categorized into palladium-catalyzed cross-coupling reactions and oxidative polymerization techniques.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are a cornerstone of conjugated polymer synthesis due to their high efficiency, tolerance for various functional groups, and relatively mild reaction conditions. researchgate.net

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) compound with an organic halide. wiley-vch.de Stille polycondensation is highly effective for synthesizing thiophene-based polymers and is often preferred over other methods for electron-rich monomers like thiophenes. wiley-vch.deresearchgate.net It allows for the creation of high molecular weight, regioregular polythiophenes. wiley-vch.de

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide. nih.gov While widely used in organic synthesis, the Stille reaction can sometimes be more effective for coupling electron-rich species such as thiophenes or pyrroles. researchgate.net Nonetheless, Suzuki polymerization remains a vital tool for creating a wide array of thiophene-containing copolymers. researchgate.netacs.org

Coupling ReactionOrganometallic ReagentOrganic ElectrophileKey Advantages
Stille Coupling Organostannane (R-SnBu₃)Organic Halide (R'-X)Excellent for electron-rich monomers, high functional group tolerance. wiley-vch.deresearchgate.net
Suzuki Coupling Organoboron (R-B(OH)₂)Organic Halide (R'-X)Commercially available reagents, environmentally benign byproducts. nih.govresearchgate.net

This table compares the key components and advantages of Stille and Suzuki cross-coupling reactions for polymer synthesis.

Oxidative Polymerization Techniques

Oxidative polymerization is a direct and often simpler method for synthesizing polythiophenes. This technique typically uses a chemical oxidant, such as ferric chloride (FeCl₃), to initiate and propagate the polymerization of 3-alkylthiophene monomers. kpi.uanih.gov The process is believed to proceed through a radical mechanism. kpi.ua While generally less controlled than catalyst-transfer methods, oxidative polymerization is a cost-effective route to producing high molecular weight poly(3-alkylthiophenes). kpi.uamdpi.com

The reaction conditions, including the order of reagent addition, can significantly impact the resulting polymer's molecular weight. nih.gov For instance, in the FeCl₃-initiated polymerization of 3-hexylthiophene (B156222), a "reverse addition" method (adding monomer to the oxidant) has been shown to produce higher molecular weight polymers compared to the "standard addition" method. nih.gov

Polymerization MethodMonomerOxidantResulting Molecular Weight (Mₙ)
Reverse Addition3-hexylthiopheneFeCl₃>70,000 g/mol
Standard Addition3-hexylthiopheneFeCl₃Lower than reverse addition

This table illustrates the effect of the order of addition on the molecular weight of poly(3-hexylthiophene) synthesized via FeCl₃-initiated oxidative polymerization, based on findings from the literature. nih.gov

Macromolecular Architecture and Structure Control of Poly 3 Octadecylthiophene

Regioregularity Control in Poly(3-octadecylthiophene) Synthesis

Regioregularity in poly(3-alkylthiophene)s (PATs), including P3ODT, refers to the consistency of the coupling between monomer units. The primary coupling modes are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-π stacking and improves charge carrier mobility. acs.org

The synthesis of highly regioregular, head-to-tail coupled P3ODT is predominantly achieved through catalyst-transfer polycondensation methods. The Grignard Metathesis (GRIM) method is a widely employed technique that has proven effective for a range of poly(3-alkylthiophene)s. anl.gov This method involves the treatment of 2,5-dibromo-3-octadecylthiophene (B1515386) with an alkyl Grignard reagent, such as methylmagnesium bromide, to form a mixture of magnesiated thiophene (B33073) isomers. Subsequent polymerization catalyzed by a nickel(II) complex, typically Ni(dppp)Cl₂, where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, proceeds in a chain-growth manner. anl.gov

This process has been shown to yield PATs with greater than 95% HT-HT couplings, and often as high as 98%. nih.gov The high fidelity of HT coupling is a result of the catalyst preferentially inserting into the C-Br bond at the 5-position of the thiophene ring, followed by propagation in a regiospecific manner. The regioregularity can be quantified using ¹H NMR spectroscopy by analyzing the chemical shifts of the α-methylene protons of the octadecyl side chain. nih.gov

Another powerful method for achieving high regioregularity is the Negishi-type catalyst-transfer polycondensation (NCTP). This protocol has been successfully applied to the synthesis of block copolymers containing P3ODT, indicating its effectiveness in producing well-defined polymer chains. acs.org

The high regioselectivity observed in methods like GRIM polymerization is a consequence of a combination of kinetic and thermodynamic factors, which are influenced by both steric and electronic effects. nih.gov

Precision Control of Molecular Weight and Polydispersity Index

A key advantage of catalyst-transfer polycondensation methods is the ability to control the molecular weight (MW) and polydispersity index (PDI) of the resulting polymer. The polymerization proceeds in a quasi-"living" manner, where the number-average molecular weight (Mₙ) of the polymer can be controlled by the feed ratio of the monomer to the nickel initiator ([monomer]₀/[Ni]₀). nih.gov

For poly(3-alkylthiophene)s, including those with long alkyl side chains like poly(3-octylthiophene) (P3OT), a linear relationship between Mₙ and the monomer-to-catalyst ratio has been demonstrated. nih.gov This allows for the synthesis of P3ODT with predictable molecular weights and relatively narrow molecular weight distributions (low PDI).

MonomerPolymer[Monomer]₀/[Ni]₀ RatioMₙ (kDa)PDI (Mₙ/Mₙ)
2-bromo-3-octylthiopheneP3OT68~12< 1.5
2-bromo-3-octylthiopheneP3OT340~72< 1.5

This table presents data for poly(3-octylthiophene) as a representative example of a long-chain poly(3-alkylthiophene), illustrating the principle of molecular weight control by varying the monomer-to-catalyst ratio. Similar control is expected for poly(3-octadecylthiophene).

Achieving a low PDI is indicative of a controlled polymerization with minimal chain termination or transfer reactions. For P3HT-b-poly(3-octadecylthiophene), a PDI of 1.08 has been reported, demonstrating the high level of control achievable with modern synthetic protocols. acs.org

Synthesis of Block Copolymers Incorporating 3-Octadecylthiophene (B1582728) Units

Block copolymers composed of conjugated and non-conjugated segments, or different conjugated blocks, can self-assemble into well-defined nanostructures, which is highly desirable for applications in organic electronics. The synthesis of block copolymers containing P3ODT allows for the combination of its properties with those of other polymers.

The living nature of catalyst-transfer polycondensation enables the synthesis of block copolymers through the sequential addition of different monomers. A notable example is the synthesis of poly(3-hexylthiophene)-block-poly(3-octadecylthiophene) (P3HT-b-P3ODT). acs.org

This synthesis is achieved using a two-stage Negishi-type catalyst-transfer polycondensation (NCTP) protocol. In the first stage, 2-bromo-5-iodo-3-hexylthiophene is polymerized using a nickel catalyst. The living nature of this polymerization is confirmed by the increase in molecular weight upon the addition of more of the first monomer. For the synthesis of the block copolymer, after the first block of P3HT is formed, the second monomer, 2-bromo-3-octadecylthiophene, is added to the reaction mixture. The polymerization then continues from the living P3HT chain ends to form the P3ODT block. acs.org

This sequential addition protocol has been used to synthesize P3HT-b-P3ODT with a number-average molecular weight (Mₙ) of 15,000 g/mol and a low polydispersity index (PDI) of 1.08. acs.org The molar ratio of the 3-hexylthiophene (B156222) to 3-octadecylthiophene units in this specific copolymer was 42/58. acs.org

Block CopolymerMₙ ( g/mol )PDI (Mₙ/Mₙ)3HT/3ODT Molar Ratio
P3HT-b-P3ODT15,0001.0842/58

The principles of sequential monomer addition can be extended to design more complex multiblock conjugated architectures. While specific examples of multiblock copolymers containing P3ODT are not extensively detailed in the literature, the synthetic methodologies in place allow for their conceptual design.

For instance, ABA triblock copolymers could be synthesized by initiating the polymerization of a central block (B), followed by the sequential addition of a second monomer (A) to both ends of the living polymer chain. Alternatively, a bifunctional initiator could be used to grow two polymer chains simultaneously, which can then be used to initiate the polymerization of a second monomer.

The design of these multiblock architectures allows for fine-tuning of the material's properties. For example, by incorporating different poly(3-alkylthiophene) blocks with varying side-chain lengths, one could control the solubility, morphology, and electronic properties of the resulting material. The self-assembly of these multiblock copolymers can lead to the formation of complex and hierarchical nanostructures, which could be beneficial for applications such as organic photovoltaics and field-effect transistors.

Advanced Characterization Methodologies for Poly 3 Octadecylthiophene and Its Precursors

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and purity of both the monomer and the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-Bromo-3-octadecylthiophene and for determining the regioregularity of Poly(3-octadecylthiophene).

For the monomer, This compound , the ¹H NMR spectrum provides characteristic signals for the protons on the thiophene (B33073) ring and the long octadecyl side chain. The two protons on the thiophene ring typically appear as distinct doublets in the aromatic region of the spectrum. The protons of the octadecyl chain give rise to a series of signals in the aliphatic region, with the methylene group adjacent to the thiophene ring appearing as a triplet at a distinct chemical shift due to its proximity to the aromatic system.

In the case of Poly(3-octadecylthiophene) , ¹H NMR is critical for assessing the degree of regioregularity, which significantly influences the material's electronic properties. For highly regioregular, head-to-tail coupled P3OT, a characteristic signal for the proton at the 4-position of the thiophene ring is observed around 6.98 ppm nih.gov. The protons of the octadecyl side chain appear at chemical shifts similar to those in the monomer.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecules. For this compound, distinct signals are expected for the four carbons of the thiophene ring and the eighteen carbons of the alkyl side chain. The carbon atom bonded to the bromine will show a characteristic chemical shift. For Poly(3-octadecylthiophene), the ¹³C NMR spectrum will show signals corresponding to the repeating thiophene unit and the octadecyl side chain. The resolution of the signals can also provide insights into the polymer's tacticity.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(3-alkylthiophene)s in CDCl₃

Functional Group Poly(3-butylthiophene) (δ, ppm) Poly(3-hexylthiophene) (δ, ppm) nih.gov Poly(3-octylthiophene) (δ, ppm) nih.gov
Thiophene-H 6.98 (s) 6.98 (s) 6.98 (s)
α-CH₂ 2.83 (t) 2.80 (t) 2.82 (t)
β-CH₂ 1.74 (quint) 1.71 (quint) 1.72 (quint)
Internal CH₂ 1.45 (m) 1.44 (m), 1.35 (m) 1.43 (m), 1.31 (m)
Terminal CH₃ 1.00 (t) 0.93 (t) 0.90 (t)

Note: This table provides representative data for analogous polymers to infer the expected shifts for Poly(3-octadecylthiophene).

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations present in this compound and Poly(3-octadecylthiophene).

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the thiophene ring and the alkyl chain, C=C stretching of the thiophene ring, and the C-Br stretching vibration. For Poly(3-octadecylthiophene), the FT-IR spectrum will be dominated by the vibrational modes of the repeating monomer unit. Specific bands related to the thiophene ring, such as the C=C symmetric and asymmetric stretching and the C-S stretching, can confirm the polymer's backbone structure researchgate.net. The C-H stretching and bending vibrations of the octadecyl side chains will also be prominent researchgate.net.

Raman spectroscopy is particularly sensitive to the π-conjugated backbone of Poly(3-octadecylthiophene). The most intense Raman bands for polythiophenes are typically associated with the C=C symmetric stretching mode and the C-C intra-ring stretching mode of the thiophene ring. The positions and widths of these bands are sensitive to the conformation of the polymer chain and the degree of conjugation, providing insights into the polymer's structural order.

Table 2: Key FT-IR and Raman Vibrational Modes for Poly(3-alkylthiophene)s

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C=C Symmetric Stretch ~1450 - 1460 Raman
C-C Intra-ring Stretch ~1380 Raman
C-S Stretching ~680 - 860 FT-IR
Thiophene Ring C-H Stretch ~3050 - 3100 FT-IR
Alkyl C-H Stretch ~2850 - 2960 FT-IR, Raman
Alkyl CH₂ Bending ~1465 FT-IR
Alkyl CH₃ Bending ~1377 FT-IR

Note: This table provides a general overview of expected vibrational modes based on literature for similar polythiophenes. researchgate.net

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are used to investigate the electronic and optical properties of this compound and, more importantly, Poly(3-octadecylthiophene).

The UV-Vis spectrum of this compound in solution is expected to show absorption bands in the ultraviolet region, characteristic of the thiophene chromophore. Upon polymerization to Poly(3-octadecylthiophene), a significant red-shift in the absorption maximum is observed. This is due to the extended π-conjugation along the polymer backbone. The position of the absorption maximum (λmax) provides information about the effective conjugation length of the polymer. For poly(3-alkylthiophene)s, λmax is typically in the range of 400-600 nm, depending on the solvent and the degree of aggregation researchgate.net.

Photoluminescence spectroscopy reveals the emissive properties of the material. When excited with an appropriate wavelength of light, Poly(3-octadecylthiophene) can exhibit fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The shape and intensity of the PL spectrum can be influenced by factors such as the polymer's conformation, aggregation state, and the presence of any quenching species.

Chromatographic Techniques for Molecular Weight Determination

The molecular weight and molecular weight distribution of Poly(3-octadecylthiophene) are critical parameters that significantly impact its physical and electronic properties. These are typically determined using chromatographic techniques.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight (Mn and Mw) and polydispersity index (PDI) of polymers like Poly(3-octadecylthiophene). The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight distribution of the P3OT sample can be determined.

Table 3: Representative SEC Data for Poly(3-alkylthiophene)s

Polymer Mn (kDa) Mw (kDa) PDI (Mw/Mn)
Poly(3-butylthiophene) Varies with synthesis Varies with synthesis Typically 1.5 - 2.5
Poly(3-hexylthiophene) Varies with synthesis Varies with synthesis Typically 1.5 - 2.5
Poly(3-octylthiophene) Varies with synthesis Varies with synthesis Typically 1.5 - 2.5

Note: The molecular weight of Poly(3-octadecylthiophene) can be tailored by controlling the polymerization conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that can be used to estimate the size of molecules in solution, and by extension, their molecular weight. DOSY experiments measure the diffusion coefficient of molecules, which is related to their size and shape. For a series of polymers of the same type, a calibration curve can be constructed by plotting the logarithm of the diffusion coefficient against the logarithm of the molecular weight (determined by another method like SEC). This allows for the determination of the molecular weight of an unknown sample of the same polymer. DOSY has the advantage of being a non-invasive technique that does not require physical separation of the polymer chains.

Microstructural and Morphological Characterization Methods

X-ray Diffraction (XRD) for Crystallinity and Ordering

X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to investigate the semi-crystalline nature of poly(3-alkylthiophene)s (P3ATs), including P3OT. The analysis of diffraction patterns provides detailed information about the packing of polymer chains, the degree of crystallinity, and the size of crystalline domains.

In P3ATs, the polymer chains self-assemble into a lamellar structure. The conjugated thiophene backbones form planar sheets, which are separated by the insulating alkyl side chains. This ordered arrangement gives rise to characteristic peaks in the XRD pattern. The most prominent reflections are the (h00) peaks, which appear at low diffraction angles (low 2θ) and correspond to the interlayer spacing between the conjugated backbones along the alkyl stacking direction. The (0k0) reflections, often observed at higher 2θ values, relate to the π-stacking distance between adjacent polymer chains.

The d-spacing for the (h00) planes can be calculated using Bragg's Law: nλ = 2d sin(θ) where n is an integer, λ is the wavelength of the X-ray source, d is the spacing between the crystal lattice planes, and θ is the diffraction angle.

For P3ATs, the (100) d-spacing is directly correlated with the length of the alkyl side chain. For instance, poly(3-dodecylthiophene) (P3DDT), which has a C12 side chain, exhibits a nominal d-spacing of approximately 26.2 Å. nist.gov For P3OT, with its longer C18 side chain, this spacing is expected to be correspondingly larger.

The degree of crystallinity is a crucial parameter that quantifies the fraction of ordered (crystalline) regions relative to disordered (amorphous) regions in the polymer film. It can be estimated from the XRD data by separating the integrated intensity of the sharp crystalline peaks from the broad, diffuse amorphous halo. osti.gov Studies on similar polymers like poly(3-hexylthiophene) (P3HT) have shown that the degree of crystallinity can range from 47% to 56% depending on the sample's processing history. osti.gov

Furthermore, the width of the diffraction peaks can provide an estimate of the crystallite size via the Scherer equation. Narrower peaks generally indicate larger and more ordered crystalline domains, which are beneficial for charge transport. More advanced techniques like the Warren-Averbach line-shape analysis can be employed to separate the effects of crystallite size and lattice disorder from the peak broadening. nist.gov

Miller Index (hkl)Typical 2θ Range (°) for Cu KαCorresponding d-spacing (Å)Structural Information
(100) 2 - 4~25 - 40Lamellar stacking distance (interchain separation via alkyl groups)
(200) 4 - 8~12.5 - 20Second-order reflection of lamellar stacking
(300) 6 - 12~8.3 - 13.3Third-order reflection of lamellar stacking
(010) 20 - 25~3.5 - 4.5π-stacking distance (interchain separation between backbones)

Note: The 2θ values and d-spacings are representative for long-chain poly(3-alkylthiophene)s and can vary based on the specific alkyl chain length (C18 for P3OT) and processing conditions.

Electron Microscopy (TEM, SEM) for Film Morphology

While XRD provides information on atomic-scale ordering, electron microscopy techniques are vital for visualizing the larger-scale morphology of P3OT thin films. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information about the surface and internal structure of the films, respectively.

Scanning Electron Microscopy (SEM) is used to probe the surface topography of P3OT films. It can reveal macroscopic features such as:

Spherulites: Large, radially grown crystalline structures that can form during slow cooling from the melt.

Grain Boundaries: Interfaces between different crystalline domains, which can act as trapping sites for charge carriers.

Surface Roughness: Variations in the surface height, which can impact the interface quality in multilayer device structures.

Cracks and Pinholes: Defects in the film that can lead to device short-circuits.

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal nanostructure of the film. To perform TEM, the electron beam must pass through the sample, requiring very thin sections of the material. TEM can resolve:

Nanofibrillar Structures: P3ATs are known to form interconnected networks of crystalline nanofibrils upon processing. These fibrils act as pathways for efficient charge transport.

Crystalline Domains: Direct visualization of the ordered crystalline regions embedded within the amorphous matrix. The size, shape, and orientation of these domains can be determined.

Phase Segregation: In blend films (e.g., with fullerenes for solar cell applications), TEM can be used to visualize the nanoscale phase separation between the donor polymer and the acceptor material.

Studies on related poly(3-alkylthiophene)s have shown that film morphology is highly dependent on the processing conditions, such as the choice of solvent, deposition method (e.g., spin-coating, drop-casting), and post-deposition treatments like thermal or solvent annealing. researchgate.net For example, optical microscopy of poly(3-decylthiophene) films has shown the formation of aggregates, with the concentration of these aggregates depending on the solution concentration used for deposition. scielo.brscielo.br SEM and TEM would provide a much higher-resolution view of these features, revealing their internal crystalline structure and interconnectivity.

Electronic and Optoelectronic Performance Evaluation Techniques

The ultimate utility of this compound as a precursor for P3OT lies in the electronic and optoelectronic properties of the resulting polymer. A suite of characterization techniques is employed to evaluate its performance as a semiconductor, focusing on its ability to transport charge and to respond to light.

Charge Carrier Mobility Measurements

Charge carrier mobility (μ) is a measure of how quickly charge carriers (holes or electrons) move through a material under the influence of an electric field. It is a critical parameter for any semiconductor, as it directly impacts the performance of devices like field-effect transistors and photovoltaic cells. Several techniques are commonly used to measure mobility in organic semiconductors. researchgate.netosti.gov

Time-of-Flight (TOF): This is a direct method to measure mobility. A thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one electrode. scientific.net A bias voltage applied across the device causes these carriers to drift towards the opposite electrode. The time it takes for the carriers to traverse the film (the transit time, t_T) is measured from the resulting photocurrent transient. researchgate.net The mobility is then calculated using the formula: μ = L² / (V * t_T) where L is the film thickness and V is the applied voltage. TOF measurements on P3HT have yielded mobility values in the range of 3-6 x 10⁻⁴ cm²/Vs. researchgate.nettandfonline.com

Space-Charge-Limited Current (SCLC): This technique involves measuring the current-voltage (I-V) characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the buildup of space charge. In this regime, the current density (J) follows the Mott-Gurney law: J = (9/8) * ε_r * ε_₀ * μ * (V²/L³) where ε_r is the dielectric constant of the material and ε_₀ is the permittivity of free space. By fitting the experimental I-V curve to this equation, the mobility can be extracted. jku.atvamas.org

Field-Effect Transistor (FET): In a FET configuration, the P3OT film acts as the active channel between a source and a drain electrode. A gate electrode, separated by a dielectric layer, is used to modulate the charge carrier concentration in the channel. By measuring the drain current as a function of the gate and source-drain voltages, the field-effect mobility can be determined. This technique primarily measures mobility parallel to the substrate surface.

Measurement TechniqueProbed DirectionTypical Hole Mobility (cm²/Vs) for P3ATsKey Advantages
Time-of-Flight (TOF) Perpendicular to film10⁻⁵ - 10⁻³Direct measurement of transit time
Space-Charge-Limited Current (SCLC) Perpendicular to film10⁻⁵ - 10⁻³Simple device structure and measurement
Field-Effect Transistor (FET) Parallel to film10⁻⁴ - 10⁻¹Relevant for transistor applications; probes transport over longer distances

Note: Mobility values are highly dependent on molecular weight, regioregularity, crystallinity, and measurement conditions.

Photoresponse and Photoconductivity Characterization

The photoresponse of P3OT describes how its electrical properties change upon illumination. This is fundamental for applications in photodetectors and solar cells. Characterization involves measuring the increase in conductivity (photoconductivity) when the material absorbs photons.

Photocurrent Measurements: The most direct way to assess photoresponse is to measure the current through the material with and without illumination. researchgate.net A P3OT device is placed in a dark environment, and its baseline dark current is measured. It is then exposed to a light source (e.g., a solar simulator or a monochromatic lamp), and the increase in current (photocurrent) is recorded. scielo.br The responsivity of a photodetector, a key figure of merit, is the ratio of the generated photocurrent to the incident optical power. Studies on P3HT-based photodetectors have shown a linear relationship between the photogenerated current and the incident light power over certain ranges. mdpi.com

Transient Photocurrent: This measurement provides insight into the dynamics of photogenerated charge carriers. Similar to the TOF method, a pulsed light source is used to create charge carriers, and the decay of the photocurrent over time is monitored. This can reveal information about carrier trapping, recombination rates, and carrier lifetimes.

Transient Absorption Spectroscopy (TAS): This is a powerful optical probe technique to study the fate of photogenerated species. An ultrafast laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in optical absorption. TAS can distinguish between different excited-state species, such as excitons (bound electron-hole pairs) and polarons (free charge carriers). researchgate.net By tracking the absorption signals of these species over time (from femtoseconds to microseconds), one can directly observe the process of exciton dissociation into free polarons, which is the fundamental step for photocurrent generation. utoledo.edu

Theoretical and Computational Investigations of 2 Bromo 3 Octadecylthiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of 2-Bromo-3-octadecylthiophene and its corresponding polymer, poly(3-octadecylthiophene) (P3OT). These methods elucidate the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For systems related to this compound, such as poly(3-alkylthiophenes) (P3ATs), DFT calculations have been employed to understand their structure, stability, and electronic characteristics. awardspace.usscispace.com Studies on analogous polymers like poly(3-octylthiophene) (P3OT) have utilized DFT to optimize molecular geometries and calculate electronic properties. For instance, calculations performed at the DFT/B3LYP/6-311+G(d) level of theory have been used to determine the molecular and electronic properties of P3OT in a vacuum. journaljmsrr.com

The choice of alkyl substituent in poly(3-alkylthiophene) oligomers has been shown through DFT to govern the band gap, mobility, and spin-orbit coupling of polaron charge carriers. awardspace.us These theoretical investigations are crucial for designing materials with tailored optoelectronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic behavior of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of conjugated polymers. A smaller energy gap generally corresponds to a more easily excitable molecule and, consequently, a red-shift in the absorption spectrum.

For poly(3-octylthiophene), a close analog to the polymer of this compound, DFT calculations have determined the HOMO, LUMO, and energy gap. In a vacuum, these values were calculated to be -6.44 eV, -3.63 eV, and 2.81 eV, respectively. journaljmsrr.com The energy gap is a crucial factor for applications in solar cells and other optoelectronic devices. journaljmsrr.com The type and size of the alkyl substituent in poly(3-alkylthiophene) oligomers have a direct impact on the band gap. awardspace.us

Calculated Electronic Properties of Poly(3-octylthiophene) in Vacuum journaljmsrr.com
ParameterEnergy (eV)
HOMO-6.44
LUMO-3.63
Energy Gap2.81

Mechanistic Studies of Polymerization Reactions

Computational modeling plays a vital role in elucidating the complex mechanisms of polymerization reactions, such as those used to synthesize poly(3-alkylthiophenes). These studies provide a detailed picture of catalyst-substrate interactions, transition states, and reaction pathways.

The interaction between the catalyst and the monomer substrate is a critical factor in determining the outcome of the polymerization. Computational studies have been used to investigate these interactions in Ni-catalyzed polymerizations of thiophene (B33073) derivatives. nih.gov For instance, in the context of catalyst-transfer polymerization, DFT simulations have been used to model the catalytic cycle and understand how ligand variations affect the fundamental steps of the reaction. researchgate.net

The polymerization of 3-alkylthiophenes often proceeds through a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination. rsc.org Computational studies have been instrumental in mapping out the energy profiles of these reaction pathways and identifying the transition states.

In the Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-butylthiophene (B39698), a model system for this compound, the mechanism has been investigated computationally. rsc.orgresearchgate.net The energy profiles of different coupling modes have been studied by considering a three-stage mechanism involving coordination, transmetalation, and reductive elimination. rsc.orgresearchgate.net These studies help in understanding the role of the catalyst, such as Ni(dppp)Cl2, in promoting the desired reaction pathway. rsc.orgresearchgate.net

The regiochemistry of poly(3-alkylthiophenes) is crucial for their material properties. Head-to-tail (HT) coupling leads to more planar polymer backbones and enhanced electronic properties compared to head-to-head (HH) or tail-to-tail (TT) couplings. cmu.edu Computational studies have provided insights into the origin of this regioselectivity.

For the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes, it has been shown that the high degree of regioregularity can be explained by a combination of kinetic and thermodynamic effects arising from steric and electronic factors in the catalytic reaction. acs.org Computational investigations into the polymerization of 2,5-dibromo-3-butylthiophene have focused on the origin of the head-to-tail selectivity. rsc.orgresearchgate.net These studies analyze the different possible coupling modes and their corresponding energy barriers to explain why the HT coupling is favored. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Aggregation

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational landscape and aggregation behavior of polymeric systems derived from this compound, namely poly(3-octadecylthiophene) (P3ODT). While direct MD studies on P3ODT are not extensively documented, a wealth of information from simulations of other poly(3-alkylthiophene)s (P3ATs), such as poly(3-hexylthiophene) (P3HT) and poly(3-octylthiophene) (P3OT), provides significant insights into the expected behavior of P3ODT. These studies consistently demonstrate that the length of the alkyl side chain is a critical determinant of the polymer's structural and morphological properties.

In simulations of P3ATs, the octadecyl side chains in P3ODT are anticipated to exert a pronounced influence on both intra- and intermolecular interactions. The long, flexible alkyl groups can be expected to increase the steric hindrance between adjacent thiophene rings, potentially leading to a greater degree of torsion along the polymer backbone compared to shorter-chain P3ATs. However, these long side chains also introduce significant van der Waals interactions, which can promote self-assembly and ordered packing. MD simulations on P3HT have shown that with increasing molecular weight, the chains tend to adopt more of a random coil conformation in the amorphous phase. For P3ODT, the bulky side chains would likely enhance this tendency in solution or melt states.

Atomistic and coarse-grained MD simulations of P3HT have identified various conformational structures, including bundles and toroids, with bundles becoming more prevalent at lower temperatures. For P3ODT, the increased length of the side chain would likely influence the thermodynamics of these conformational transitions. The long alkyl chains can act as physical spacers, which may disturb crowded interdigitation of the side chains, leading to wider lamellar spacing in crystalline domains. This has been observed in poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene), where the long alkyl chain facilitates an enhancement of backbone planarity and ordered polymer chain aggregations.

The aggregation dynamics of P3ATs are also heavily influenced by the side-chain length. In solution, the solubility of the polymer is a key factor, and the long octadecyl group in P3ODT would render it soluble in a range of nonpolar organic solvents. MD simulations can model the process of aggregation from solution, revealing how solvent quality and temperature affect the formation of ordered structures. For P3HT, studies have shown that aggregation is governed by a complex interplay of solvent-polymer interactions, with the nucleophilicity and polarity of the solvent blends being principal determinants of the structural order of the aggregates sci-hub.se. It is expected that the long alkyl chains of P3ODT would lead to stronger inter-chain interactions, potentially facilitating aggregation into well-ordered domains, which is crucial for efficient charge transport.

Table 1: Influence of Alkyl Side-Chain Length on Conformational Properties of Poly(3-alkylthiophene)s from Theoretical Studies

PropertyPoly(3-hexylthiophene) (P3HT)Poly(3-octylthiophene) (P3OT)Expected Trend for Poly(3-octadecylthiophene) (P3ODT)
Backbone Planarity ModerateSlightly decreased coplanarity compared to P3HT nih.govPotentially increased planarity in ordered domains due to side-chain packing
Inter-chain Spacing ShorterIncreased inter-chain spacing nih.govSignificantly increased inter-chain spacing
Conformational Flexibility Semi-flexibleHigher flexibilityExpected to be more flexible in solution
Aggregation Tendency StrongStrongVery strong due to enhanced van der Waals forces

Prediction of Electronic Transport Phenomena

The electronic transport properties of polymeric systems derived from this compound are intrinsically linked to the polymer's molecular conformation and solid-state packing, which can be predicted and analyzed through theoretical and computational models. The charge transport in P3ATs is generally described by a hopping mechanism, where charge carriers (holes, in the case of P3ATs) jump between localized states. These states correspond to conjugated segments of the polymer chains. The efficiency of this process depends on both intra-chain (along the polymer backbone) and inter-chain (between adjacent chains) transport.

Theoretical models, often combining quantum mechanical calculations with molecular dynamics simulations, are employed to estimate charge mobility. Quantum mechanical methods can be used to calculate the electronic coupling (transfer integral) between adjacent thiophene rings, both along the same chain and between neighboring chains. These calculations have shown that the transfer integral is highly sensitive to the torsional angle between rings and the intermolecular distance. MD simulations provide the structural input for these calculations by predicting the likely conformations and packing arrangements.

For P3ATs, it is generally found that intra-chain charge transport is significantly more efficient than inter-chain transport, provided the polymer backbone maintains a high degree of planarity. The long octadecyl side chains of P3ODT are expected to have a multifaceted effect on electronic transport. On one hand, they can increase the distance between polymer backbones, which would reduce the inter-chain electronic coupling and, consequently, the inter-chain charge mobility. Studies on P3ATs with varying side-chain lengths have indeed shown that hole mobility in transistors tends to decrease as the side-chain length increases from butyl to decyl.

Table 2: Predicted Effects of Octadecyl Side Chain on Electronic Transport Parameters in Poly(3-alkylthiophene) Systems

ParameterInfluence of Shorter Alkyl Chains (e.g., Hexyl)Predicted Influence of Octadecyl ChainRationale
Intra-chain Hole Mobility High in planar segmentsPotentially higher in crystalline domainsLonger side chains can drive better packing and backbone planarization.
Inter-chain Hole Mobility ModerateLowerIncreased inter-chain distance due to bulky side groups reduces electronic coupling.
Overall Charge Mobility High, balanced between intra- and inter-chainDependent on morphology; potentially lower if inter-chain hopping is the limiting factorThe overall mobility is a complex interplay of enhanced order and increased chain separation.
Anisotropy of Transport ModerateHigherThe difference between intra- and inter-chain transport efficiency is likely to be more pronounced.

Applications of Poly 3 Octadecylthiophene in Advanced Materials and Devices

Organic Electronic Devices

The unique combination of conductivity, processability, and long-term stability of P3ODT and its analogs, like poly(3-hexylthiophene) (P3HT), makes them highly suitable for various organic electronic devices.

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of OFETs is largely dependent on the charge carrier mobility of the semiconductor layer. Regioregular P3ATs, including P3ODT, have been extensively investigated for this purpose. The long alkyl side chains, such as the octadecyl group in P3ODT, can promote self-assembly into well-ordered lamellar structures, which is crucial for efficient charge transport.

Studies on similar poly(3-alkylthiophene)s have shown that the charge carrier mobility is highly dependent on the regioregularity of the polymer and the length of the alkyl side chain. For instance, poly(3-hexylthiophene) (P3HT) has demonstrated hole mobilities in the range of 0.01-0.1 cm²/Vs. It is anticipated that P3ODT, with its longer side chain, would also exhibit significant charge carrier mobility, making it a viable candidate for high-performance OFETs. The introduction of alkylthio side chains in polythiophenes has also been explored to enhance OFET mobility through noncovalent sulfur interactions, which can lead to more compact molecular packing ntu.edu.twnih.gov.

Device ParameterTypical Values for P3AT-based OFETs
Hole Mobility (µh)10⁻³ - 10⁻¹ cm²/Vs
On/Off Ratio> 10⁶
Threshold Voltage (Vth)0 to -20 V

This interactive data table provides typical performance parameters for OFETs based on poly(3-alkylthiophene)s, which are expected to be comparable for P3ODT.

Organic photovoltaics, or solar cells, represent a key application for P3ATs due to their strong light absorption in the visible spectrum and their ability to form efficient bulk heterojunctions (BHJs) with fullerene derivatives like PCBM (phenyl-C61-butyric acid methyl ester). In a BHJ solar cell, the P3AT acts as the electron donor, while the fullerene derivative serves as the electron acceptor.

The efficiency of these devices is influenced by factors such as the polymer's molecular weight, regioregularity, and the morphology of the active layer. A series of poly(3-alkylthiophene)s with varying side-chain lengths (butyl, hexyl, and octyl) have been synthesized and their photovoltaic properties investigated mdpi.comnih.gov. These studies have shown that the power conversion efficiency (PCE) is optimized at a specific molecular weight and side-chain length, with P3HT often exhibiting a good balance of properties mdpi.comnih.gov. While specific data for P3ODT in OPVs is limited, it is expected to function similarly to other long-chain P3ATs, with the octadecyl group potentially influencing the blend morphology and device performance.

While P3ATs are more commonly used as the hole-transporting layer in OLEDs rather than the emissive layer, their electroluminescent properties are also of interest. The color of the emitted light can be tuned by modifying the chemical structure of the polymer. The photoluminescence (PL) spectra of P3ATs typically show a main emission peak with vibronic shoulders. For poly(3-octylthiophene) (P3OT), single-molecule spectroscopy has revealed detailed information about the emission transitions researchgate.net. The long alkyl chains in P3ODT can influence the interchain interactions, which in turn affects the photophysical properties and the performance of OLED devices.

Integration into High-Performance Functional Materials

Beyond standalone device applications, P3ODT can be integrated into more complex material systems to create high-performance functional materials with tailored properties.

Blending P3ODT with other polymers is a strategy to fine-tune the electronic and morphological properties of the resulting material. For instance, blending with insulating polymers can be used to control the connectivity of the conductive P3ODT domains, which is important for applications like sensors and transparent conductive films. The miscibility of P3ODT with other polymers will be influenced by its long octadecyl side chain.

Nanocomposites with Poly(3-octadecylthiophene)

Polythiophene/Graphene Nanocomposites for Energy Storage (Supercapacitors)

The integration of conducting polymers with graphene has yielded promising nanocomposite materials for high-performance energy storage devices, particularly supercapacitors. These devices benefit from the synergistic combination of graphene's high surface area and excellent conductivity with the pseudocapacitive properties of conducting polymers like polythiophenes. psecommunity.orgmdpi.com

Polythiophene derivatives such as poly(3,4-ethylenedioxythiophene) (PEDOT) are often used in these composites. psecommunity.org For instance, a composite of PEDOT grown on graphene nanoplatelet-deposited polyurethane sponges has demonstrated excellent capacitive performance, acting as both a conductive binder and the active material. psecommunity.org Such electrodes can achieve high areal specific capacitance and exhibit remarkable cycling stability, retaining over 100% of their initial capacitance after 10,000 charge-discharge cycles. psecommunity.org

Nanocomposites of poly(3-hexylthiophene) (P3HT) and single-walled carbon nanotubes (SWCNTs) have also been fabricated for supercapacitor electrodes. These materials show higher specific capacitance compared to their individual components due to a microporous structure that facilitates ion diffusion and electrolyte penetration. nih.gov The specific capacitance of a P3HT/SWCNT composite has been reported to be significantly higher than that of pure P3HT. nih.gov Given these findings, a nanocomposite of Poly(3-octadecylthiophene) and graphene would be expected to leverage the high pseudocapacitance of the polythiophene backbone for energy storage. The long octadecyl chain could further influence the morphology of the composite, potentially creating favorable porous structures for enhanced electrolyte interaction and charge storage.

Table 1: Performance of Various Polythiophene-Based Supercapacitor Electrodes

Polymer Composite Material Specific Capacitance (F/g) Cycling Stability (% retention after cycles)
PEDOT Graphene Nanoplatelets 798.2 mF/cm² (areal) 101% after 10,000 cycles psecommunity.org
P3HT SWCNTs 245.8 80.5% after 1,000 cycles nih.gov
Sensing Applications of Polythiophene-Based Nanocomposites

Polythiophene-based materials are highly effective in chemical sensing applications due to the sensitivity of their electrical properties to the surrounding environment. mdpi.com Changes in the polymer's conductivity or transistor characteristics upon exposure to an analyte form the basis of these sensors. Poly(3-alkylthiophene)s, including poly(3-octylthiophene) (POT) and poly(3-decylthiophene) (P3DT), have been successfully employed in sensors for various compounds. mdpi.comscielo.br

For example, POT has been used as a solid-contact layer in potentiometric sensors, where its high hydrophobicity contributes to the long lifetime of the sensor. mdpi.com P3DT thin films have been investigated as active layers for the electrical detection of chloroform (B151607), with the sensor's current response changing upon exposure to chloroform vapors. scielo.brscielo.br This sensing mechanism is attributed to interactions that can release trapped charges or cause swelling in the polymer chain. scielo.br

Organic thin-film transistors (OTFTs) using P3HT as the active layer have demonstrated high sensitivity for detecting various volatile organic compounds, including biomarkers for diseases and gases for environmental monitoring. nih.gov These OTFT-based sensors can detect analytes at parts-per-million (ppm) concentrations by monitoring changes in charge carrier mobility and threshold voltage. nih.gov It is anticipated that Poly(3-octadecylthiophene), with its long, solubilizing alkyl chain, could be processed into uniform thin films ideal for OTFTs, enabling sensitive detection of various analytes.

Table 2: Examples of Poly(3-alkylthiophene)-Based Gas/Chemical Sensors

Polymer Device Type Analyte Detected Key Finding
P3HT Thin-Film Transistor Ammonia, Alcohols, Ketones Detection limits in the ppm range nih.gov
P3DT Chemiresistor Chloroform Current changes upon exposure to vapor scielo.brresearchgate.net

Photoresponsive and Memory Materials Based on Poly(3-octadecylthiophene)

Poly(3-alkylthiophene)s are well-known for their excellent optoelectronic properties, making them cornerstone materials for organic photovoltaics and photodetectors. researchgate.netrsc.org Their ability to absorb light and generate charge carriers is central to these applications. uobasrah.edu.iq The specific properties, such as the optical band gap, can be tuned by the length of the alkyl side chain, which affects the polymer's conformation and packing in the solid state. nih.gov

The photoresponsive nature of P3ATs makes them suitable for applications in light-sensing and potentially in optical memory devices. The interaction of light with the polymer can induce changes in its electrical or optical properties, which can be harnessed for data storage. While specific research into memory devices using Poly(3-octadecylthiophene) is not widely reported, the fundamental photo-physical processes in P3ATs suggest this as a viable area of exploration. The long alkyl chain of P3OTh could promote self-assembly into well-ordered domains, which is known to enhance charge transport and could be beneficial for the performance of such devices. researchgate.net

Other Emerging Applications (e.g., Photocatalysis)

A promising emerging application for polythiophene-based materials is in photocatalysis. Conjugated polymers can act as metal-free photocatalysts for degrading pollutants under solar light. researchgate.net P3HT nanostructures, for instance, have shown high photocatalytic activity for the degradation of phenol (B47542) in water under both UV and visible light. researchgate.net These polymer photocatalysts are noted for their high stability, even after repeated use. researchgate.net

The mechanism involves the generation of reactive oxygen species, such as the superoxide (B77818) radical (O₂•⁻), which then break down organic pollutants. researchgate.net Composites of P3HT with other materials, such as graphitic carbon nitride (g-C₃N₄) and PEDOT, have been shown to dramatically enhance photocatalytic hydrogen evolution from water. rsc.org The polymer acts as a sensitizer, absorbing visible light and facilitating the separation and migration of photo-induced electron-hole pairs, which is crucial for efficient photocatalysis. rsc.org Poly(3-octadecylthiophene) could similarly be employed in such systems, with its tailored morphology potentially influencing the efficiency of the photocatalytic process.

Future Research Directions and Advanced Perspectives

Development of Novel Catalytic Systems for Enhanced Polymerization Control

The synthesis of well-defined P3OT with controlled molecular weight, low polydispersity, and high regioregularity is paramount for optimizing its electronic properties. While significant progress has been made with nickel- and palladium-based catalysts for the polymerization of 3-alkylthiophenes, future research will focus on developing more sophisticated catalytic systems. nih.gov

Key areas of development include:

Living Polymerization Techniques: Advancing catalyst-transfer polycondensation methods, such as Kumada Catalyst-Transfer Polycondensation (KCTP), to achieve true "living" characteristics for the polymerization of 2-Bromo-3-octadecylthiophene. This would enable precise control over polymer chain length and the synthesis of complex block copolymers.

Catalyst Efficiency and Selectivity: Designing catalysts with higher turnover numbers and improved selectivity to minimize defects and side reactions. For instance, palladium-catalyzed direct arylation polymerization (DArP) is a promising green and cost-effective alternative to traditional cross-coupling methods as it avoids the need for organometallic intermediates. nih.gov

Stereospecific Catalysts: Exploring catalysts that can control the stereochemistry of the polymer backbone, potentially leading to novel helical structures and chiroptical properties.

Catalyst SystemPolymerization MethodAdvantages for P3OT SynthesisFuture Research Goal
Nickel(II) Complexes (e.g., Ni(dppp)Cl₂)Kumada Catalyst-Transfer Polycondensation (KCTP)High regioregularity (>98%), controlled molecular weight. researchgate.netAchieving "living" polymerization with minimal chain transfer reactions.
Palladium(II) Complexes (e.g., Herrmann's catalyst)Dehydrohalogenative PolycondensationHigh molecular weight and yield, good for direct C-H activation. researchgate.netImproving catalyst stability and reducing homocoupling defects.
Palladium-based CatalystsDirect Arylation Polymerization (DArP)Green chemistry (fewer steps, less toxic waste), cost-effective. nih.govOptimizing reaction conditions for high molecular weight P3OT.

Engineering of Polymer Architectures for Tailored Functionality

Moving beyond linear homopolymers, the engineering of complex polymer architectures offers a powerful route to tailor the functionality of P3OT-based materials. The octadecyl side chain provides a versatile handle for creating materials with unique morphologies and properties.

Future research will likely explore:

Block Copolymers: Synthesizing diblock or triblock copolymers where one block is P3OT and the other is a flexible coil, a crystalline polymer, or another conjugated polymer. For example, P3OT-b-poly(lactic acid) could lead to self-assembled nanostructures with controlled domains for applications in bulk heterojunction solar cells. rsc.org

Graft and Brush Copolymers: Creating "bottle-brush" polymers with a P3OT backbone and densely grafted side chains of another polymer. This architecture can be used to control intermolecular interactions and prevent excessive aggregation, which is often a challenge for highly crystalline P3ATs. rsc.org

Star-Shaped Polymers: Designing miktoarm star copolymers with multiple, chemically distinct arms emanating from a central core. A (P3OT)₂-PMMA star copolymer, for instance, could combine the electronic properties of P3OT with the processing advantages of poly(methyl methacrylate). researchgate.net

Rational Design of Thiophene (B33073) Monomers for Specific Electronic Characteristics

The electronic properties of polythiophenes are fundamentally determined by the structure of the monomer unit. researchgate.net While this compound is a foundational monomer, future work will involve its modification to fine-tune the electronic characteristics of the resulting polymer for specific applications.

Key design strategies include:

Introducing Functional Groups: Attaching electron-donating or electron-withdrawing groups to the thiophene ring or the alkyl side chain can modulate the HOMO and LUMO energy levels of the polymer. jchps.commdpi.com This is crucial for optimizing the performance of organic photovoltaic devices and transistors.

Altering Conjugation: Co-polymerizing 3-octadecylthiophene (B1582728) with other thiophene monomers that have different electronic properties can create statistical or alternating copolymers with tailored band gaps and absorption spectra. squarespace.com

Side-Chain Engineering: While the octadecyl chain aids solubility, modifying its length or introducing branching can influence the polymer's packing, crystallinity, and charge mobility.

Monomer Modification StrategyTarget Electronic PropertyPotential Application
Introducing cyano groups to the thiophene ringLower LUMO leveln-type organic field-effect transistors (OFETs)
Co-polymerization with electron-rich monomersBroadened absorption spectrumOrganic photovoltaics (OPVs)
Replacing alkyl chain with alkoxy or alkylthioHigher HOMO level, increased electron density. nih.govp-type OFETs with improved hole mobility

Exploration of Self-Assembly and Supramolecular Ordering

The ability of P3ATs to self-assemble into ordered structures is critical for efficient charge transport. The long, flexible octadecyl side chains of P3OT play a significant role in mediating the intermolecular π-π stacking of the conjugated backbones. Future research will delve deeper into controlling and exploiting these self-assembly processes. bohrium.com

Areas of focus will include:

Solvent and Processing Effects: Systematically studying how the choice of solvent, deposition technique (e.g., spin-coating, blade-coating), and post-deposition treatments (e.g., thermal annealing, solvent vapor annealing) influence the formation of P3OT nanowires and other nanostructures. bohrium.comrsc.org

Hierarchical Structures: Developing methods to guide the self-assembly of P3OT across multiple length scales, from molecular packing to macroscopic alignment. This could involve using liquid-crystalline phases or templating techniques.

Solution-State Aggregation: Investigating the pre-aggregation of P3OT in solution to better control the morphology of the final thin film. The interplay between the octadecyl side chains and the solvent environment is key to this process. rsc.org

Integration of Poly(3-octadecylthiophene) into Hybrid Organic-Inorganic Systems

Combining the processability and tunable electronic properties of P3OT with the high charge carrier mobilities and stability of inorganic materials is a promising avenue for next-generation devices.

Future research directions involve:

Hybrid Perovskite Solar Cells: Using P3OT as a hole-transport layer (HTL) in perovskite solar cells. Its hydrophobic octadecyl side chains could enhance the stability of the perovskite layer by repelling moisture.

Organic-Inorganic Superlattices: Creating self-assembled superlattices where layers of P3OT alternate with inorganic layers, such as lead halide perovskites, to form quantum-well structures with novel excitonic properties. researchgate.net

Nanoparticle Composites: Blending P3OT with inorganic nanoparticles (e.g., quantum dots, metal oxides) to create hybrid materials with enhanced light absorption, charge separation, or sensing capabilities.

Advanced Device Fabrication and Performance Optimization Strategies

Translating the improved material properties of P3OT into high-performance electronic devices requires innovations in fabrication and device engineering.

Future strategies will likely include:

Advanced Printing Techniques: Moving beyond spin-coating to scalable printing methods like inkjet printing, screen printing, and roll-to-roll processing for the fabrication of large-area flexible electronics.

Interface Engineering: Optimizing the interfaces between P3OT and other device layers (electrodes, dielectrics, active layers) to reduce charge injection barriers and minimize trap states. This can involve surface treatments or the use of self-assembled monolayers.

Novel Device Architectures: Designing new device structures, such as vertical transistors or self-switching diodes, that can fully leverage the unique properties of P3OT. elsevierpure.com Vapor-phase polymerization is another technique that could offer an alternative to conventional solution-based film fabrication. elsevierpure.com

Q & A

Q. What unexplored applications exist for this compound in materials science?

  • Proposals :
  • Investigate its use as a dopant in organic photovoltaic cells to enhance hole extraction.
  • Explore liquid crystalline behavior due to the alkyl chain’s amphiphilic nature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.